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Cat. No.: B083779

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of
molybdenum hexacarbonyl [Mo(CO)e], a pivotal compound in organometallic chemistry and a
versatile reagent in modern synthesis. The focus of this document is on the pioneering high-
pressure reductive carbonylation techniques that defined the early landscape of metal carbonyl
chemistry.

Introduction

Molybdenum hexacarbonyl, a colorless, volatile, and air-stable crystalline solid, was first
synthesized by French chemist Louis Schiitzenberger in 1891.[1] This discovery marked a
significant milestone in the burgeoning field of coordination chemistry. However, it was the
systematic work of German chemist Walter Hieber and his colleagues in the 1930s that
established the first reproducible and well-characterized high-pressure synthesis routes, which
became the bedrock for the production of many metal carbonyls.

The primary and most enduring method for synthesizing molybdenum hexacarbonyl is the
reductive carbonylation of a molybdenum halide, typically molybdenum(V) chloride (MoCls).
This process involves the reduction of a high-oxidation-state metal salt in the presence of
carbon monoxide (CO) at elevated temperatures and pressures.

Core Early Synthesis Methods
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The early syntheses of molybdenum hexacarbonyl were characterized by the use of high-
pressure autoclaves and various reducing agents to facilitate the carbonylation of molybdenum
halides.

Hieber and Romberg's High-Pressure Synthesis (1935)

Walter Hieber and his student E. Romberg published a landmark paper in 1935 in Zeitschrift fur
anorganische und allgemeine Chemie, detailing the first systematic high-pressure synthesis of
molybdenum hexacarbonyl. Their method involved the reduction of molybdenum(V) chloride
with copper powder in the presence of carbon monoxide.

Experimental Protocol: Hieber and Romberg Synthesis
Reactants:

e Molybdenum(V) chloride (MoCls)

o Copper powder (as the reducing agent)

e Carbon monoxide (CO)

Apparatus:

e A high-pressure autoclave capable of sustaining pressures up to 250 atm and temperatures
of 200-250°C.

Procedure:

o A mixture of molybdenum(V) chloride and a stoichiometric excess of finely divided copper
powder is placed into the autoclave.

e The autoclave is sealed and purged with carbon monoxide to remove any residual air.

e The vessel is then pressurized with carbon monoxide to an initial pressure of approximately
100-120 atm at room temperature.

e The autoclave is heated to a temperature of 200-230°C. As the temperature increases, the
pressure inside the vessel rises to around 200-250 atm.
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e The reaction is maintained under these conditions for several hours to ensure complete
carbonylation.

 After the reaction period, the autoclave is cooled to room temperature. The excess carbon
monoxide is carefully vented.

e The solid product mixture, containing molybdenum hexacarbonyl, copper(l) chloride, and
unreacted copper, is removed from the autoclave.

» Molybdenum hexacarbonyl is separated from the non-volatile residues by sublimation under

reduced pressure. The crude product is gently heated, and the volatile Mo(CO)e sublimes as

colorless crystals onto a cooled surface.

Other Early Reductive Carbonylation Approaches

Following Hieber's pioneering work, other researchers adapted the reductive carbonylation
method using different reducing agents. The general principle remained the same: the
reduction of a molybdenum halide under a high pressure of carbon monoxide. Common
reducing agents included zinc and aluminum powders.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the early high-pressure
synthesis methods of molybdenum hexacarbonyl.
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Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental

workflow for the early high-pressure synthesis of molybdenum hexacarbonyl.

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

4 Autoclave Preparation )

MoCls + Copper Powder

Load into Autoclave

Purge with CO

Pressurize with CO
(100-120 atm)

- J

4 N

High-Pressure Reaction

Heat to 200-230°C
(Pressure increases to 200-250 atm)

Maintain Conditions

Cool to Room Temp.

Vent Excess CO

Product‘lysolation

Extract Solid Mixture

Sublimation under
Reduced Pressure

Pure Mo(CO)s Crystals
- J

Click to download full resolution via product page

Caption: Experimental workflow for the Hieber and Romberg synthesis of Mo(CO)s.
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Caption: Logical relationship of reactants and conditions in reductive carbonylation.

Conclusion

The early high-pressure synthesis methods for molybdenum hexacarbonyl, particularly the
reductive carbonylation technique pioneered by Walter Hieber, were fundamental to the
development of organometallic chemistry. These methods, born out of the necessity to handle
gaseous reactants at extreme conditions, laid the groundwork for the synthesis of a vast array
of metal carbonyl complexes. While modern methods may offer milder conditions or alternative
precursors, the core principles established by these early investigations remain a cornerstone
of inorganic synthesis. This guide provides a historical and technical overview for researchers
to understand the foundational chemistry behind this important and versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hexacarbonyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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